2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol
Description
Properties
IUPAC Name |
2-[3-[4-(1,2,4-triazol-1-yl)phenyl]pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c19-8-7-17-6-5-13(16-17)11-1-3-12(4-2-11)18-10-14-9-15-18/h1-6,9-10,19H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZHDCZTPCYHBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)CCO)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol typically involves the formation of the triazole and pyrazole rings followed by their coupling. One common method involves the reaction of 4-(1,2,4-triazol-1-yl)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole and pyrazole rings can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antioxidant agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol involves its interaction with specific molecular targets. The triazole and pyrazole rings can interact with enzymes and receptors, inhibiting their activity or modulating their function. This compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural uniqueness lies in its pyrazole-ethanol backbone, distinguishing it from other triazole derivatives. Below is a comparative analysis with structurally related compounds from the evidence:
Key Findings:
Hydrophilicity vs. Lipophilicity: The ethanol group in the target compound may improve aqueous solubility compared to hexaconazole (butyl/dichlorophenyl) or flutriafol (fluorophenyl), which rely on lipophilicity for membrane penetration .
Electronic Effects: Fluorinated analogs (e.g., flutriafol) exhibit enhanced binding to fungal cytochrome P450 enzymes (e.g., CYP51) due to electronegative substituents, suggesting that the target compound’s non-fluorinated phenyl group might reduce potency unless compensated by other features .
Heterocyclic Diversity: Compounds with hybrid heterocycles (e.g., thiazole-thiadiazole in Basilea’s derivatives) demonstrate broader antifungal spectra, implying that the pyrazole-ethanol backbone could be optimized for niche applications .
Synthetic Accessibility: The target compound’s synthesis likely parallels nitro-triazole derivatives, requiring reflux in ethanol with bases like triethylamine, though yields may vary depending on steric hindrance from the pyrazole group .
Research Implications and Gaps
- Activity Testing : While structural analogs are potent antifungals, the target compound’s efficacy remains unvalidated. Assays against Candida or Aspergillus strains are needed.
- Structure-Activity Relationship (SAR) : Modifying the phenyl or pyrazole groups with electron-withdrawing substituents (e.g., fluorine) could enhance target binding .
- Solubility-Pharmacokinetics: The ethanol group’s impact on bioavailability warrants comparative pharmacokinetic studies against lipophilic triazoles.
Biological Activity
2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol is a compound that integrates both triazole and pyrazole moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's IUPAC name is this compound. Its synthesis typically involves the formation of the triazole and pyrazole rings followed by their coupling. A common method includes the reaction of 4-(1,2,4-triazol-1-yl)benzaldehyde with hydrazine to form a hydrazone, which is then cyclized to yield the pyrazole ring.
Target and Mode of Action
Compounds containing the 1,2,4-triazole moiety have been shown to affect various biochemical pathways. They can inhibit the proliferation of cancer cells by inducing apoptosis through interactions with cellular biomolecules and altering gene expression. The specific mechanism involves the formation of a carbon-nitrogen bond between nitrogen in the amino group and carbon in the carbonyl group, alongside proton transfer processes.
Pharmacokinetics
The pharmacokinetic profile indicates that this compound is highly soluble in polar solvents, enhancing its bioavailability. This property is crucial for its effectiveness as a therapeutic agent.
Anticancer Properties
Research has demonstrated that this compound exhibits potent inhibitory activities against various cancer cell lines. For instance, derivatives containing similar structural motifs have been reported to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms involving increased levels of cleaved PARP and caspase activation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies show that triazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have been tested against E. coli and S. aureus, demonstrating effective inhibition zones in well diffusion assays .
Study 1: Anticancer Efficacy
In a controlled study examining the effects of various triazole derivatives on cancer cell lines, it was found that compounds with similar structural characteristics to this compound significantly reduced cell viability at specific concentrations. The study highlighted that these compounds could serve as potential lead candidates for further drug development targeting cancer therapy .
Study 2: Antimicrobial Screening
Another study focused on synthesizing new derivatives based on pyrazole and thiazole frameworks showed promising antimicrobial activity against several pathogens. The newly synthesized compounds were screened using the well diffusion method against B. subtilis and P. mirabilis, with results indicating a substantial zone of inhibition comparable to standard antibiotics .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. Post-reaction, solvent removal under reduced pressure and recrystallization from ethanol or DMF/EtOH mixtures (1:1) are critical for purification .
- Key Variables : Solvent choice (ethanol for solubility), acid catalyst (glacial acetic acid), and reflux duration (4–6 hours) significantly impact yield. For example, extended reflux times (>6 hours) may lead to side reactions, reducing purity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the pyrazole and triazole ring systems, with characteristic peaks for ethanol's hydroxyl group (~1.5–2.0 ppm) and aromatic protons (7.0–8.5 ppm) .
- TLC : Used to monitor reaction progress (e.g., hexane/ethyl acetate 7:3 as a mobile phase) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding stability .
Q. How is the compound screened for preliminary biological activity, and what assays are recommended?
- Methodology :
- Antifungal Assays : Broth microdilution assays against Candida species, with MIC (Minimum Inhibitory Concentration) values calculated using CLSI guidelines .
- Antibacterial Screening : Gram-positive (S. aureus) and Gram-negative (E. coli) bacterial strains are tested via agar diffusion, with zone-of-inhibition measurements .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's bioactivity?
- Methodology :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to enhance antifungal potency, as seen in analogous triazole derivatives .
- Pyrazole Modifications : Replace ethanol with propanol or ether linkages to assess hydrophobicity effects on membrane penetration .
- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett constants) with bioactivity .
Q. What computational strategies predict binding modes of this compound with fungal CYP51 enzymes?
- Methodology :
- Molecular Docking : Use AutoDock Vina with CYP51 crystal structures (PDB: 1EA1) to identify key interactions (e.g., triazole-N coordination to heme iron) .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability under physiological conditions .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodology :
- Purity Verification : Re-analyze disputed batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
- Strain-Specificity Testing : Re-evaluate activity against clinically resistant fungal strains (e.g., C. auris) using standardized inoculum sizes .
Q. What scale-up challenges arise during synthesis, and how are they mitigated?
- Methodology :
- Solvent Optimization : Replace ethanol with THF for better heat transfer in large-scale reflux .
- Catalyst Recycling : Immobilize acetic acid on silica gel to reduce waste and improve cost-efficiency .
Q. How are degradation products identified under stressed conditions (e.g., acidic/oxidative)?
- Methodology :
- Forced Degradation : Expose the compound to 0.1M HCl (70°C, 24 hours) or 3% H₂O₂ (room temperature, 48 hours).
- LC-MS Analysis : Identify fragments (e.g., pyrazole ring cleavage products) using high-resolution Q-TOF instruments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
